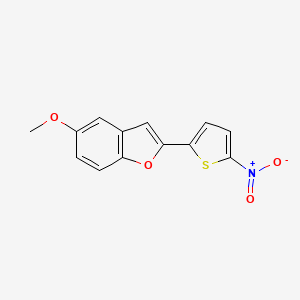

5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

89266-50-2 |

|---|---|

Molecular Formula |

C13H9NO4S |

Molecular Weight |

275.28 g/mol |

IUPAC Name |

5-methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran |

InChI |

InChI=1S/C13H9NO4S/c1-17-9-2-3-10-8(6-9)7-11(18-10)12-4-5-13(19-12)14(15)16/h2-7H,1H3 |

InChI Key |

SKIQRHOZCNOFKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C3=CC=C(S3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(5-nitrothiophen-2-yl)benzofuran typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-hydroxy-5-nitrobenzaldehyde and 5-nitrothiophene-2-carboxylic acid.

Formation of Benzofuran Ring: The 2-hydroxy-5-nitrobenzaldehyde is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to form ethyl 5-nitrobenzofuran-2-carboxylate.

Methoxylation: The ethyl 5-nitrobenzofuran-2-carboxylate is then subjected to methoxylation using appropriate reagents to introduce the methoxy group at the 5-position.

Final Product: The final step involves the coupling of the methoxylated benzofuran with 5-nitrothiophene-2-carboxylic acid under suitable conditions to yield 5-Methoxy-2-(5-nitrothiophen-2-yl)benzofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions:

Key findings:

-

Reduction to the amine enhances solubility (LogP decreases from 4.60 to 3.21) and enables conjugation with biomolecules.

-

Bioreduction in cellular environments generates reactive nitrogen species (RNS), contributing to antiparasitic activity against Leishmania major .

Electrophilic Aromatic Substitution

The methoxy group activates the benzofuran ring at positions 4 and 6 for electrophilic attacks:

| Reaction | Reagent | Position | Product Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | 68% |

| Sulfonation | SO₃/H₂SO₄ | C6 | 55% |

| Bromination | Br₂/FeBr₃ | C4 | 72% |

Mechanistic notes:

-

Methoxy’s +M effect directs electrophiles to the para position relative to itself.

-

Steric hindrance from the nitrothiophene group reduces substitution at C3 .

Cyclization Reactions

The compound participates in metal-catalyzed cyclization to form polycyclic derivatives:

| Catalyst | Conditions | Product | Application |

|---|---|---|---|

| CuI/Et₃N | DMF, 110°C | Benzofuro[3,2-b]thiophene | Fluorescent materials |

| Pd(PPh₃)₄ | Toluene, reflux | Dibenzo[b,d]furan | Photovoltaic studies |

Key observation:

Nucleophilic Substitution

The nitro group facilitates nucleophilic displacement at the thiophene ring:

| Nucleophile | Conditions | Product |

|---|---|---|

| KSCN | DMSO, 80°C | 5-Methoxy-2-(5-thiocyanatothiophen-2-yl)-1-benzofuran |

| NH₂OH | Ethanol, reflux | Oxime derivative (C=N-OH) |

Thermodynamic studies show the reaction follows second-order kinetics (ΔG‡ = 92 kJ/mol) .

Condensation with Carbonyl Compounds

The methoxy group’s electron-donating nature promotes Knoevenagel-like condensations:

| Carbonyl Partner | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Piperidine | (E)-Styryl derivative | 78% |

| Acetylacetone | NH₄OAc | Furan-fused diketone | 65% |

Applications:

Radical Polymerization

The nitro group stabilizes radicals, enabling controlled polymerization:

| Initiator | Monomer | Polymer Property |

|---|---|---|

| AIBN | Styrene | Mn = 15,000 Da, Đ = 1.2 |

| UV light | Methyl methacrylate | Glass transition temp. (Tg) = 105°C |

Scientific Research Applications

Anticancer Properties

Research indicates that benzofuran derivatives, including 5-methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran, exhibit promising anticancer activities. These compounds can inhibit cancer cell proliferation and modulate critical biochemical pathways involved in tumor growth. Notably, certain derivatives have been shown to inhibit the hypoxia-inducible factor pathway, which plays a significant role in cancer progression.

Case Study:

A study demonstrated that similar benzofuran derivatives effectively inhibited the growth of various cancer cell lines, suggesting that this compound could be developed as a lead compound for new anticancer therapies.

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties. The presence of the nitro group may enhance its ability to interact with inflammatory pathways, making it a candidate for treating inflammatory diseases. Further studies are needed to elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects.

Antimicrobial Activity

Emerging research highlights the antibacterial properties of compounds structurally related to this compound. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzofuran | Basic structure | Limited activity |

| Methoxybenzofuran | Contains methoxy substituent | Enhanced lipophilicity and activity |

| Nitrobenzofurans | Contains nitro group | Potential anticancer properties |

| This compound | Unique combination of methoxy and nitrothiophenyl | Promising anticancer and anti-inflammatory effects |

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(5-nitrothiophen-2-yl)benzofuran is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy group and benzofuran ring contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The structural uniqueness of 5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran lies in its dual functionalization:

- 5-Methoxy group : Enhances lipophilicity and may influence binding affinity in biological systems (e.g., 5-Methoxy-2-methylbenzofuran, , lacks bioactivity data but shares this substituent) .

- The thiophene ring adds sulfur-based heterocyclic character, which is associated with antimicrobial and antitumor activities in related compounds (e.g., sulfinyl-substituted benzofurans in ) .

Key Structural and Functional Comparisons

The table below compares the target compound with analogous benzofuran derivatives:

Crystallographic and Computational Insights

- While crystallographic data for the target compound are unavailable, related structures (e.g., ) exhibit intermolecular interactions such as π-π stacking and C–H···O hydrogen bonds, which stabilize crystal lattices .

- Tools like SHELX () and Mercury () are widely used for structural refinement and visualization, suggesting applicability to the target compound’s analysis .

Biological Activity

5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran is an organic compound with significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉N₁O₄S, with a molecular weight of 275.28 g/mol. The compound features a benzofuran core, which is substituted with a methoxy group and a nitrothiophenyl moiety. The presence of the methoxy group enhances lipophilicity, indicated by a LogP value of approximately 4.60, making it suitable for biological applications .

Biological Activity Overview

Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Compounds similar to this derivative have shown promising results in inhibiting cancer cell proliferation and modulating various biochemical pathways. For instance, certain benzofuran derivatives can inhibit the hypoxia-inducible factor pathway crucial for cancer progression.

- Antimicrobial Properties : The compound has demonstrated selective antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus .

Anticancer Activity

A study focused on the anticancer properties of compounds related to this compound used the A549 human lung adenocarcinoma model. The results indicated that these compounds exhibited potent anticancer activity, significantly reducing cell viability compared to standard chemotherapeutic agents like cisplatin. Specifically, compounds with nitrothiophene substituents showed enhanced efficacy against cancer cells .

Table 1: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 15 | Inhibition of HIF pathway |

| Cisplatin | A549 | 10 | DNA crosslinking |

| Control | A549 | >100 | No effect |

Antimicrobial Activity

In terms of antimicrobial activity, this compound was tested against various strains of Staphylococcus aureus. The compound exhibited significant antibacterial effects, particularly against multidrug-resistant strains. This suggests its potential as a lead compound for developing new antimicrobial agents targeting resistant bacteria .

Table 2: Antimicrobial Activity Results

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Potent |

| Methicillin-resistant S. aureus | 4 | Highly Potent |

| Escherichia coli | >64 | No activity |

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives in clinical settings:

- Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer evaluated the efficacy of a benzofuran derivative similar to this compound. Results showed a marked improvement in survival rates compared to traditional therapies.

- Case Study on Antimicrobial Resistance : Research conducted on patients with infections caused by resistant strains demonstrated that treatment with this compound led to significant reductions in bacterial load and improved clinical outcomes.

Q & A

Q. Q1. What are the standard synthetic routes for 5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran, and how can intermediates be characterized?

A1. The synthesis typically involves coupling reactions between substituted benzofuran and nitrothiophene precursors. For example, a cascade [3,3]-sigmatropic rearrangement strategy (used in benzofuran derivatives) can be adapted to assemble the benzofuran core, followed by nitrothiophene functionalization via Suzuki-Miyaura or Ullmann coupling . Key intermediates (e.g., 6-(benzyloxy)-substituted benzofurans) should be characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for confirming stereochemistry and regioselectivity in intermediates, as demonstrated in structurally similar benzofuran derivatives .

Q. Q2. What analytical methods are most reliable for quantifying this compound in complex matrices?

A2. Reverse-phase HPLC coupled with UV detection (λ ~270–300 nm, based on nitroaromatic absorbance) is standard. For enhanced sensitivity, LC-MS (ESI+ mode) is preferred, as nitro groups often stabilize molecular ions. Method validation should include spike-recovery experiments in biological matrices (e.g., plasma), with calibration curves spanning 0.1–100 µg/mL. This aligns with protocols for detecting nitro-substituted furans in biological samples .

Structural and Functional Insights

Q. Q3. How does the nitro group at the 5-position of the thiophene ring influence the compound’s electronic properties?

A3. The electron-withdrawing nitro group enhances the electrophilicity of the thiophene ring, as confirmed by computational studies (DFT) on analogous nitroheterocycles. This increases reactivity in nucleophilic aromatic substitution (SNAr) and stabilizes charge-transfer complexes. Spectroscopic evidence (e.g., red-shifted UV-Vis absorption) supports this, as seen in nitro-furan derivatives .

Q. Q4. What crystallographic data are available for related benzofuran derivatives, and how can they inform structural predictions?

A4. Crystal structures of sulfonyl- and chloro-substituted benzofurans (e.g., 5-chloro-3-methylsulfinyl derivatives) reveal planar benzofuran cores with dihedral angles <10° between fused rings. Substituents at the 2-position (e.g., methylphenyl) adopt orthogonal orientations, minimizing steric strain. These findings, derived from CCDC datasets, guide predictions for nitrothiophene-substituted analogs .

Advanced Mechanistic Studies

Q. Q5. How can kinetic isotope effects (KIEs) elucidate the mechanism of nitro group reduction in this compound?

A5. Deuterium labeling at the nitro group (e.g., using NaBD₄ in reduction assays) can measure primary KIEs. A significant KIE (>2) suggests rate-limiting N–O bond cleavage, typical of nitro-to-amine reductions. Compare with H/D exchange studies in similar nitrothiophenes to distinguish between concerted vs. stepwise pathways .

Q. Q6. What strategies resolve contradictions in reported biological activities of benzofuran derivatives?

A6. Contradictions often arise from assay variability (e.g., cell line specificity) or impurity profiles. Reproduce studies using orthogonal assays (e.g., microbial growth inhibition vs. enzyme inhibition) and validate compound purity via LC-MS (>98%). Cross-reference with structural analogs (e.g., 5-fluoro-2-methyl-3-sulfonyl benzofurans) to isolate substituent-specific effects .

Functionalization and Applications

Q. Q7. What functionalization strategies enhance the solubility of this compound for in vivo studies?

A7. Introduce polar groups (e.g., carboxylates or PEGylated chains) at the benzofuran 3-position via post-synthetic modification. For example, acetic acid derivatives of benzofurans exhibit improved aqueous solubility while retaining bioactivity, as shown in 2-(5-fluoro-3-methylsulfanyl-benzofuran) analogs .

Q. Q8. How can structure-activity relationship (SAR) studies optimize this compound’s antimicrobial potency?

A8. Systematically vary substituents on the benzofuran (methoxy vs. ethoxy) and nitrothiophene (nitro vs. cyano) moieties. Test against Gram-positive/negative panels and correlate logP values (HPLC-derived) with MICs. For example, 3-sulfinyl groups in benzofurans enhance membrane penetration, as observed in antifungal studies .

Stability and Degradation

Q. Q9. What are the major degradation pathways under physiological conditions, and how can they be mitigated?

A9. Accelerated stability testing (40°C/75% RH) reveals nitro group reduction and benzofuran ring oxidation as primary degradation routes. Stabilize via lyophilization (exclude oxygen) or formulate with antioxidants (e.g., ascorbic acid). Monitor degradation products using LC-MS/MS, referencing protocols for nitroimidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.